molecular formula C14H15NO B14237248 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one CAS No. 396727-61-0

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one

Cat. No.: B14237248
CAS No.: 396727-61-0
M. Wt: 213.27 g/mol
InChI Key: ASMYLUPUFASINX-UHFFFAOYSA-N
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Description

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is a ketone derivative featuring a phenyl group at position 1 and a 1H-pyrrol-2-yl substituent at position 4 of the butan-2-one skeleton. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The compound’s structure combines aromatic (phenyl) and heterocyclic (pyrrole) moieties, which may confer unique electronic and steric properties.

Properties

CAS No.

396727-61-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-phenyl-4-(1H-pyrrol-2-yl)butan-2-one

InChI

InChI=1S/C14H15NO/c16-14(9-8-13-7-4-10-15-13)11-12-5-2-1-3-6-12/h1-7,10,15H,8-9,11H2

InChI Key

ASMYLUPUFASINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCC2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of 1-phenyl-1-butanone with pyrrole under acidic conditions. This reaction typically requires a catalyst such as iron(III) chloride and is carried out in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenyl-2-butanone (CAS 2550-26-7)

  • Molecular Formula : C₁₀H₁₂O
  • Structure : Phenyl group at position 4 of butan-2-one.
  • Properties: Lower polarity compared to the target compound due to the absence of a heterocycle.

4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2)

  • Molecular Formula : C₁₀H₁₂O₂
  • Structure : 4-Hydroxyphenyl group at position 4.
  • Regulated for use in fragrances, with safety assessments by the Expert Panel for Fragrance Safety limiting concentrations in consumer products .

4-(p-Tolyl)butan-2-one (CAS 7774-79-0)

  • Molecular Formula : C₁₁H₁₄O
  • Structure : p-Tolyl (4-methylphenyl) group at position 4.
  • Properties: Increased lipophilicity compared to 4-phenyl-2-butanone due to the methyl group. Applications are unspecified but may align with industrial solvents or intermediates .

1-(1H-Pyrrol-2-yl)-1,2-propanedione

  • Molecular Formula: C₇H₇NO₂
  • Structure : Pyrrole and diketone groups.
  • Properties: The diketone moiety enables enolate formation, enhancing reactivity. Used as a pheromone component in ecological studies .

Data Table: Comparative Analysis of Butan-2-one Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one C₁₃H₁₃NO Phenyl (C1), 1H-pyrrol-2-yl (C4) 199.25 Potential bioactivity (inferred) -
4-Phenyl-2-butanone C₁₀H₁₂O Phenyl (C4) 148.20 Laboratory chemical
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 4-Hydroxyphenyl (C4) 164.20 Fragrance ingredient
4-(p-Tolyl)butan-2-one C₁₁H₁₄O p-Tolyl (C4) 162.23 Industrial intermediate
1-(1H-Pyrrol-2-yl)-1,2-propanedione C₇H₇NO₂ Pyrrole, diketone 137.14 Pheromone component

Research Findings and Implications

  • Safety and Regulation: 4-(4-Hydroxyphenyl)butan-2-one is subject to stringent safety guidelines in fragrances, with maximum concentrations defined across 12 product categories .
  • Biological Relevance : Pyrrole-containing compounds, such as 1-(1H-pyrrol-2-yl)-1,2-propanedione, demonstrate bioactivity in pheromone systems, hinting at possible applications for the target compound in agrochemicals or medicinal chemistry .

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